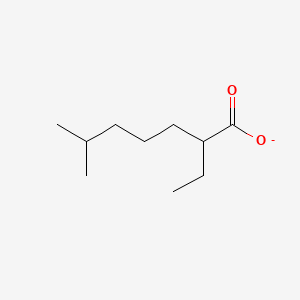

2-Ethyl-6-methylheptanoate

Description

No data or references to the latter compound exist in the sources provided. For transparency, this response will focus on the compound explicitly mentioned in the evidence: Ethyl 2-acetylheptanoate, an ester derivative with a branched heptanoate backbone and an acetyl functional group.

Ethyl 2-acetylheptanoate is a synthetic ester used in industrial applications, including fragrances, plasticizers, or intermediates in organic synthesis. Its structure includes an ethyl ester group and an acetyl substitution at the second carbon of a heptanoic acid chain.

Properties

Molecular Formula |

C10H19O2- |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

2-ethyl-6-methylheptanoate |

InChI |

InChI=1S/C10H20O2/c1-4-9(10(11)12)7-5-6-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12)/p-1 |

InChI Key |

JNTSJBONAWXXDR-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CCCC(C)C)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylheptanoate can be synthesized through the esterification of 2-Ethyl-6-methylheptanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the ester. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylheptanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-Ethyl-6-methylheptanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, catalyzed by an acid or base.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Acid or base catalysts with different alcohols.

Major Products Formed:

Hydrolysis: 2-Ethyl-6-methylheptanoic acid and ethanol.

Reduction: 2-Ethyl-6-methylheptanol.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

2-Ethyl-6-methylheptanoate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylheptanoate involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases, leading to the release of its constituent acid and alcohol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Critical Limitation: The evidence lacks data on structurally or functionally analogous compounds. Below is a theoretical comparison framework based on general chemical principles, with references to Ethyl 2-acetylheptanoate’s properties from the SDS.

Table 1: Hypothetical Comparison of Ethyl 2-acetylheptanoate and Common Esters

Key Observations:

Research Findings and Data Gaps

Available Data from Evidence:

- Hazards: No identified hazards or precautionary measures .

Unanswered Questions Due to Evidence Limitations:

- Physicochemical Properties: Boiling point, solubility, or reactivity data are absent.

- Comparative Studies: No peer-reviewed research on synthesis, performance, or toxicity relative to analogs.

- Environmental Impact: Disposal and storage guidelines are unspecified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.